molecular formula C8H17N3O B1658228 1-Tert-butylazetidine-2-carbohydrazide CAS No. 60169-34-8

1-Tert-butylazetidine-2-carbohydrazide

Cat. No.: B1658228
CAS No.: 60169-34-8
M. Wt: 171.24 g/mol
InChI Key: YQSVSYWHAMPPQO-UHFFFAOYSA-N
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Description

1-Tert-butylazetidine-2-carbohydrazide (CAS 60169-34-8) is a specialized heterocyclic building block of interest in organic synthesis and medicinal chemistry. This compound features an azetidine ring, a four-membered saturated nitrogen heterocycle, which is increasingly valued in drug discovery for its role as a conformational constraint and a scaffold for generating three-dimensional diversity . The molecule integrates a carbohydrazide functional group, which can serve as a versatile synthon for the preparation of more complex structures . The primary research value of this compound lies in its use as a key intermediate for the synthesis of novel heterocyclic compounds and potentially bioactive molecules. Azetidine-containing structures are found in a range of natural products and synthetic pharmaceuticals, and they are frequently used as scaffolds in the development of new therapeutic agents . As a constrained amino acid derivative, it can be utilized to create conformationally restricted peptides, which are crucial tools for studying structure-activity relationships and for generating DNA-encoded libraries . Researchers may employ this building block in various synthetic transformations, including cyclization and cross-coupling reactions, to explore new chemical space. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-tert-butylazetidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17N3O/c1-8(2,3)11-5-4-6(11)7(12)10-9/h6H,4-5,9H2,1-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSVSYWHAMPPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310298
Record name 1-tert-Butylazetidine-2-carbohydrazide
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60169-34-8
Record name NSC225066
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-tert-Butylazetidine-2-carbohydrazide
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Advanced Synthetic Methodologies and Reactivity Studies

Catalytic Approaches in Azetidine (B1206935) Synthesis

Modern synthetic chemistry offers a variety of catalytic methods for the construction of the azetidine core. These approaches provide efficient and selective routes to these valuable scaffolds.

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of azetidines. chemrxiv.org One notable method involves the intermolecular [2+2] photocycloaddition of oximes and alkenes, facilitated by triplet energy transfer. bldpharm.com This approach allows for the construction of highly functionalized azetidines under mild conditions. For instance, the reaction between glyoxylate (B1226380) oximes and alkenes can be activated by a suitable photocatalyst, leading to the desired azetidine products. chemrxiv.org Another innovative strategy is the radical strain-release (RSR) photocatalysis of azabicyclo[1.1.0]butanes (ABBs), which provides access to densely functionalized azetidines. chemrxiv.org This method relies on a photosensitizer to promote the homolytic cleavage of sulfonylimine precursors, generating radical intermediates that react with the strained ABB scaffold. chemrxiv.org

Photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes also offer a stereoselective route to functionalized azetidines. nih.gov These reactions are often induced by photoredox-catalyzed aerobic oxidation. nih.gov

CatalystReactantsProductYield (%)Reference
Ir(ppy)₃Glyoxylate Oxime, AlkeneFunctionalized AzetidineHigh chemrxiv.org
Organic PhotosensitizerAzabicyclo[1.1.0]butane, SulfonylimineDensely Functionalized AzetidineHigh chemrxiv.org
Photoredox CatalystDihydroquinoxalinone, AlkeneDihydro-1H-azeto[1,2-a]quinoxalin-3(4H)-oneHigh nih.gov

This table presents examples of photocatalytic methods for azetidine synthesis and may not be directly applicable to 1-Tert-butylazetidine-2-carbohydrazide.

Transition-metal catalysis is a cornerstone of modern organic synthesis and provides numerous pathways to azetidine derivatives. mdpi.com Palladium-catalyzed reactions, in particular, have been extensively utilized. For example, azetidine-based ligands have been employed in Suzuki-Miyaura coupling reactions, demonstrating the utility of these heterocycles in forming carbon-carbon bonds. mdpi.com The strain of the azetidine ring in the resulting palladium complexes can influence the catalytic activity. mdpi.com

The synthesis of new vicinal diamines based on azetidine cores and their application as ligands in Suzuki-Miyaura coupling highlights the versatility of these systems. mdpi.com Furthermore, transition metal-catalyzed C-H activation and annulation reactions provide access to complex fused-ring systems containing the azetidine motif. researchgate.net

Metal CatalystReaction TypeSubstratesProductReference
PalladiumSuzuki-Miyaura CouplingAryl Halides, Boronic AcidsBiaryls mdpi.com
Rhodium(III)/Copper(II)C-H Activation/AnnulationBenzimidates, Nitrosobenzenes1H-Indazoles researchgate.net
Ruthenium(II)C-C/C-N Annulation2-Arylquinazolinones, Vinylene CarbonateFused Quinazolinones researchgate.net

This table showcases examples of transition-metal-catalyzed reactions involving azetidine derivatives or leading to related heterocycles, and may not be directly applicable to this compound.

Chiral azetidine derivatives are valuable ligands in asymmetric catalysis, capable of inducing high levels of stereoselectivity in a variety of transformations. researchgate.net These ligands have been successfully applied in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net

For instance, single enantiomer, 2,4-cis-disubstituted amino azetidines have been synthesized and used as ligands for copper-catalyzed Henry reactions of aldehydes with nitromethane, achieving excellent enantiomeric excess. nih.gov The rigid and concave structure of these ligands in the metal complex is thought to be crucial for the observed stereoselectivity. nih.gov The stereochemical outcome can be influenced by the substituents on the azetidine ring. nih.gov

LigandMetalReactionSubstratesEnantiomeric Excess (%)Reference
2,4-cis-disubstituted amino azetidineCopperHenry ReactionAldehydes, Nitromethane>99 nih.gov
N-substituted-azetidinyl(diphenylmethyl)methanolsZincDiethylzinc additionAldehydesHigh researchgate.net
Azetidine-2-carboxylic acid-α-AminationCarbonylsModerate to Good researchgate.net

This table provides examples of asymmetric catalysis using chiral azetidine ligands and may not be directly applicable to this compound.

Stereoselective Synthesis of Azetidine Derivatives

The development of stereoselective methods for the synthesis of azetidine derivatives is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science.

Achieving high levels of both diastereoselectivity and enantioselectivity is a key challenge in the synthesis of substituted azetidines. The Horner-Wadsworth-Emmons reaction of N-Boc-3-azetidinone, followed by an aza-Michael addition with NH-heterocycles, provides a route to functionalized 3-substituted azetidines. nih.gov The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions.

One-step stereoselective synthesis of oxazoline-fused saccharides and their conversion to 1,2-cis glycosylamines showcases advanced strategies for controlling stereochemistry in related heterocyclic systems. rsc.org While not directly involving azetidines, the principles of stereocontrol are transferable.

Reactivity of the Azetidine Ring System in the Context of Carbohydrazides

The reactivity of the azetidine ring is largely governed by its inherent ring strain (approximately 25.4 kcal/mol), which makes it more reactive than its five-membered pyrrolidine (B122466) analogue but more stable than the three-membered aziridine (B145994) ring. rsc.org This strain can be harnessed to drive various ring-opening and functionalization reactions. rsc.org

The carbohydrazide (B1668358) functional group is a versatile precursor for the synthesis of various heterocyclic systems, including pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. nih.gov The condensation of carbohydrazides with aldehydes or dicarbonyl compounds is a common method for constructing these heterocycles. nih.gov

In the context of "this compound," the reactivity would be a combination of the azetidine ring's behavior and the chemistry of the carbohydrazide moiety. The nitrogen of the azetidine ring can act as a nucleophile, while the ring itself can undergo cleavage under certain conditions. The carbohydrazide group can participate in condensation reactions to form more complex heterocyclic structures.

Reactivity of the Carbohydrazide Functionality within the Azetidine Scaffold

The carbohydrazide group (-CONHNH₂) is a versatile functional handle for a variety of chemical transformations. researchgate.netajgreenchem.com Its reactivity within the sterically encumbered environment of the 1-tert-butylazetidine-2-carboxamide (B14696713) scaffold is of significant interest.

The terminal primary amine of the hydrazide is nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. nih.gov These hydrazones can be valuable intermediates for the synthesis of more complex heterocyclic systems. For example, cyclization of these intermediates can lead to the formation of 1,3,4-oxadiazoles or pyrazoles, depending on the reaction conditions and the nature of the carbonyl compound used.

Furthermore, the carbohydrazide moiety can react with isothiocyanates to yield thiosemicarbazide (B42300) derivatives. nih.gov These compounds are also important precursors for the synthesis of various five-membered heterocycles, such as thiadiazoles.

The amide bond of the carbohydrazide can also be a site of reactivity, although it is generally less reactive than the terminal amine. Under forcing conditions, it could potentially be hydrolyzed or reduced.

Table 3: Representative Reactions of the Carbohydrazide Moiety

ReagentProduct TypeGeneral Reaction
Aldehyde (R-CHO)HydrazoneR'-CONHNH₂ + R-CHO → R'-CONHN=CHR + H₂O
Ketone (R₂C=O)HydrazoneR'-CONHNH₂ + R₂C=O → R'-CONHN=CR₂ + H₂O
Phenyl isothiocyanateThiosemicarbazideR'-CONHNH₂ + Ph-N=C=S → R'-CONHNH-C(=S)NHPh
Acetic anhydride (B1165640)N-AcetylhydrazideR'-CONHNH₂ + (CH₃CO)₂O → R'-CONHNHCOCH₃

Computational and Theoretical Studies of 1 Tert Butylazetidine 2 Carbohydrazide

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations are fundamental to exploring the conformational preferences and thermodynamic stability of 1-tert-butylazetidine-2-carbohydrazide. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule in its various possible three-dimensional arrangements.

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a key structural feature of this compound. A significant characteristic of this ring is its considerable inherent strain, which profoundly influences its reactivity. rsc.org The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the formation of azetidine rings challenging compared to five- and six-membered rings, which are thermodynamically more favorable. acs.orgresearchgate.net

Computational models can quantify this strain energy and predict how substituents, such as the tert-butyl and carbohydrazide (B1668358) groups, modulate the strain and stability of the azetidine core. For instance, thermodynamic calculations have shown that five-membered pyrrolidine (B122466) derivatives are significantly more stable than their four-membered azetidine counterparts. acs.org The steric hindrance introduced by bulky substituents can further influence the geometry and stability of the strained ring.

Comparative Ring Strain of Saturated N-Heterocycles

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)
Aziridine (B145994)327.7
Azetidine425.4
Pyrrolidine55.4
Data sourced from literature values. rsc.org

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bhu.ac.in The energy and spatial distribution of these orbitals provide critical information about the molecule's nucleophilic and electrophilic character.

For a molecule like this compound, the HOMO is likely localized on the nitrogen atoms, particularly the lone pairs, indicating these are the primary sites for nucleophilic attack. The LUMO would be associated with antibonding orbitals, indicating sites susceptible to receiving electrons from a nucleophile. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. taylorfrancis.com A smaller gap suggests the molecule is more polarizable and reactive.

Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of these orbitals and map their densities across the molecular structure. bhu.ac.intaylorfrancis.com This analysis is vital for predicting how the molecule will interact with other reagents in chemical reactions. bhu.ac.inthescience.dev

Key Concepts in Frontier Molecular Orbital (FMO) Theory

Orbital/ConceptDescriptionSignificance in Reactivity
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons.Represents the ability to donate electrons (nucleophilicity). The site of reaction with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons.Represents the ability to accept electrons (electrophilicity). The site of reaction with nucleophiles.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Indicates molecular stability and reactivity. A small gap often implies high reactivity.

Reaction Mechanism Elucidation for Synthesis Pathways

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

To understand how this compound might be synthesized, chemists can computationally model proposed reaction pathways. This involves identifying all intermediates and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate.

For example, in the synthesis of substituted azetidines via the intramolecular aminolysis of epoxy amines, computational calculations have been used to determine the energies of the transition states leading to either the desired four-membered azetidine ring or the competing five-membered pyrrolidine ring. frontiersin.org These studies revealed that the transition state energy for azetidine formation was significantly lower, explaining the experimentally observed regioselectivity. frontiersin.org Theoretical calculations, often performed at levels like M06-2X/6-31G(d,p), can precisely model the energetics of these competing pathways, confirming that the formation of the strained four-membered ring is kinetically controlled rather than thermodynamically favored. acs.orgresearchgate.net

Beyond elucidating mechanisms, computational models can predict the feasibility and potential yield of a reaction before it is attempted in the lab. By calculating properties like the frontier orbital energies of reactants, researchers can prescreen potential starting materials to identify pairs that are most likely to react successfully. thescience.dev

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for analyzing static structures and specific reaction points, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to explore the full conformational landscape of a flexible molecule like this compound. nih.govresearchgate.net

An MD simulation would reveal the preferred shapes (conformations) of the molecule in solution, the rotational barriers of its single bonds (e.g., the bond connecting the carbohydrazide group to the ring), and the puckering dynamics of the azetidine ring. By simulating the molecule in an explicit solvent like water, one can observe how solvent interactions influence its structure and dynamics. nih.gov This information is critical for understanding how the molecule might interact with biological targets, such as enzymes, as its shape and flexibility are key determinants of its function. mdpi.com The resulting "conformational landscape" maps the relative energies of different conformations, identifying the most stable and populated states. nih.govresearchgate.netnih.gov

Ligand-Based Computational Approaches

Ligand-based computational approaches are predicated on the principle that molecules with similar structures are likely to exhibit similar biological activities. These methods analyze a set of molecules known to be active against a particular target to deduce the essential chemical features responsible for their activity. This information is then used to construct a model, or pharmacophore, that can be used to predict the activity of novel compounds.

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of a three-dimensional arrangement of essential molecular features that are critical for a molecule's biological activity. fiveable.me A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interactions between a ligand and its target receptor.

For this compound, a hypothetical pharmacophore model can be constructed based on its structural components and a consideration of the types of non-covalent interactions it can form. The key structural elements of this compound include the tert-butyl group, the azetidine ring, and the carbohydrazide moiety. Each of these can be translated into specific pharmacophoric features.

The bulky and non-polar nature of the tert-butyl group suggests its role as a hydrophobic feature, potentially fitting into a hydrophobic pocket within a target protein. enamine.netnih.govhyphadiscovery.commdpi.com The nitrogen atom of the azetidine ring , being a secondary amine, can act as a hydrogen bond acceptor or donor. The four-membered ring itself provides a rigid scaffold that positions the other functional groups in a specific orientation. nih.govnih.gov The carbohydrazide functional group is rich in potential interaction sites, with the carbonyl oxygen acting as a hydrogen bond acceptor and the amine protons serving as hydrogen bond donors.

A plausible pharmacophore model for this compound would therefore include a combination of these features. The precise spatial arrangement of these features would be critical for biological activity and could be elucidated through computational analysis of a series of active analogues.

Table 1: Potential Pharmacophoric Features of this compound

Feature IDFeature TypeLocation in MoleculePotential Interaction
H1HydrophobicTert-butyl groupvan der Waals interactions
HBA1Hydrogen Bond AcceptorAzetidine NitrogenHydrogen bonding with receptor
HBD1Hydrogen Bond DonorAzetidine NitrogenHydrogen bonding with receptor
HBA2Hydrogen Bond AcceptorCarbonyl OxygenHydrogen bonding with receptor
HBD2Hydrogen Bond DonorHydrazide NHHydrogen bonding with receptor
HBD3Hydrogen Bond DonorHydrazide NH2Hydrogen bonding with receptor

The geometric relationship between these pharmacophoric features is a critical component of the model. These distances can be calculated using computational chemistry software and would be refined based on the structures of other known active compounds.

Table 2: Hypothetical Geometric Parameters of a Pharmacophore Model for this compound

Feature 1Feature 2Distance (Å)Angle (°)
H1HBA13.5 - 4.5N/A
HBA1HBA22.8 - 3.5100 - 120
HBA2HBD22.5 - 3.2110 - 130
HBD2HBD31.5 - 2.0N/A

It is important to note that without experimental data on the biological activity of this compound and a set of related active compounds, this pharmacophore model remains hypothetical. Further research, including the synthesis and biological evaluation of analogues, would be necessary to validate and refine this model. Such a validated model could then serve as a valuable tool in virtual screening campaigns to identify novel compounds with similar biological activities. The principles of structure-activity relationships (SAR) would be instrumental in this process, guiding the modification of the lead compound to enhance potency and selectivity. acgpubs.orgnih.gov

Structure Activity Relationship Sar Methodologies for Azetidine Carbohydrazide Scaffolds

Fragment-Based SAR Analysis

SAR Matrix Methodology

The Structure-Activity Relationship (SAR) Matrix (SARM) methodology provides a systematic approach to organize and visualize SAR data from compound datasets. nih.govacs.org This method is founded on the matched molecular pair (MMP) formalism, which identifies pairs of molecules that differ by a single, defined structural transformation. researchgate.netnih.gov The SARM approach extends this by using a two-step fragmentation process to systematically extract and arrange compound series into a matrix format that resembles traditional R-group tables used in medicinal chemistry. nih.govresearchgate.net

Each cell within the SAR matrix represents a unique compound, defined by the combination of a core fragment (key) and a substituent (value). nih.gov Compounds sharing the same core are organized in rows, while those sharing the same substituent appear in the same column. nih.gov This organization allows for the rapid identification of SAR trends and activity cliffs. Cells corresponding to existing compounds in a dataset are typically color-coded by potency or another biological activity metric, providing a clear visual representation of the SAR. nih.gov

A key feature of the SARM methodology is its ability to generate "virtual compounds." acs.org The empty cells within the matrix represent unique combinations of cores and substituents that have not yet been synthesized, creating a "chemical space envelope" around the existing analog series. nih.gov By analyzing the activities of neighboring compounds, it is possible to develop local quantitative SAR (QSAR) models or use conditional probabilities to predict the activity of these virtual compounds, thereby prioritizing synthetic efforts toward molecules with the highest likelihood of desired activity. nih.gov

For the azetidine-carbohydrazide scaffold, a hypothetical SAR matrix could be constructed by defining the core and exploring substitutions at various positions. For instance, the core could be defined as the azetidine-2-carbohydrazide moiety. Substituents at the N-1 position of the azetidine (B1206935) ring and the terminal nitrogen of the hydrazide group would then populate the matrix, as illustrated in the hypothetical table below.

Core: Azetidine-2-carbohydrazideR² Substituent (on terminal hydrazide)
-H-Methyl-Phenyl-Acetyl
R¹ = -tert-butylIC₅₀: 150 nMIC₅₀: 200 nMIC₅₀: 75 nMIC₅₀: 350 nM
R¹ = -CyclohexylIC₅₀: 180 nMIC₅₀: 240 nMIC₅₀: 90 nM(Virtual Compound)
R¹ = -PhenylIC₅₀: 400 nM(Virtual Compound)IC₅₀: 150 nMIC₅₀: 800 nM
R¹ = -IsopropylIC₅₀: 250 nMIC₅₀: 310 nM(Virtual Compound)IC₅₀: 500 nM

This table is a hypothetical representation to illustrate the SAR Matrix methodology and does not represent real experimental data.

Applications in Scaffold Optimization and Analog Design

The 1-tert-butylazetidine-2-carbohydrazide scaffold offers multiple avenues for optimization and analog design, leveraging the distinct properties of its constituent parts. The azetidine ring, as a small, saturated heterocycle, imparts a degree of conformational rigidity, which can be advantageous for binding affinity by reducing the entropic penalty upon binding to a biological target. enamine.net Its three-dimensional structure also provides vectors for substitution that can explore chemical space more effectively than flatter, aromatic systems. researchgate.netnih.gov

Scaffold Optimization Strategies:

Modification of the N-1 Substituent: The tert-butyl group at the N-1 position is a bulky, lipophilic moiety that likely occupies a specific hydrophobic pocket in a target protein. nih.gov Analogs can be designed by modifying this group to fine-tune lipophilicity, steric bulk, and metabolic stability. acs.orghyphadiscovery.com Replacing it with smaller alkyl groups (e.g., isopropyl), cyclic systems (e.g., cyclohexyl), or aromatic rings could probe the size and nature of this binding pocket.

Substitution on the Azetidine Ring: The C-3 and C-4 positions of the azetidine ring are potential sites for substitution. Introducing small functional groups could create new interactions with the target, improve physicochemical properties like solubility, or block sites of metabolism. ub.bw The stereochemistry of these substituents would also be critical in defining the optimal orientation for biological activity. nih.gov

Modification of the Carbohydrazide (B1668358) Linker: The carbohydrazide moiety serves as a versatile linker that can participate in hydrogen bonding as both a donor and an acceptor. ajgreenchem.comnih.gov Analogs could be designed by acylating the terminal nitrogen to introduce new functional groups, or by replacing the hydrazide linker entirely with other groups to alter spacing and flexibility.

The following table outlines potential analog designs based on these optimization strategies.

Modification SiteExample AnalogsRationale for Design
N-1 Position (R¹)Isopropyl, Cyclohexyl, Phenyl, AdamantylProbe steric and electronic requirements of the binding pocket; modulate lipophilicity and metabolic stability.
Azetidine Ring (R²)3-hydroxy, 3-fluoro, 4,4-dimethylIntroduce new hydrogen bonding interactions (hydroxyl), block potential metabolic sites (fluoro), or alter ring conformation.
Carbohydrazide Terminus (R³)N'-acetyl, N'-benzoyl, N'-methylExplore additional binding interactions, modify hydrogen bonding capacity, and alter solubility.

Bioisosteric Replacement Studies using Azetidine-Carbohydrazide Motif

Bioisosteric replacement is a cornerstone strategy in drug design, involving the substitution of one atom or group with another that possesses similar physical or chemical properties, with the goal of enhancing biological activity, improving pharmacokinetic properties, or reducing toxicity. wikipedia.org This approach can be applied to the azetidine-carbohydrazide motif to explore new chemical space while retaining key interactions.

Potential Bioisosteric Replacements:

tert-Butyl Group: The tert-butyl group is often associated with high lipophilicity and potential metabolic liabilities. nih.govhyphadiscovery.com Several non-classical bioisosteres have been developed to mimic its steric bulk while modulating these properties. For example, a bicyclo[1.1.1]pentanyl group can offer similar spatial occupancy with lower lipophilicity. nih.gov Other replacements like a trifluoromethylcyclopropyl or pentafluorosulfanyl group can significantly enhance metabolic stability. nih.govnih.gov A trifluoromethyl oxetane (B1205548) has also been evaluated as a tert-butyl isostere, which can decrease lipophilicity. cambridgemedchemconsulting.com

Azetidine Ring: The azetidine scaffold itself can be replaced with other small rings to alter properties like polarity, basicity, and strain energy. fiveable.me A cyclobutane (B1203170) ring could replace the azetidine to remove the nitrogen atom, probing its importance as a hydrogen bond acceptor or point of attachment. Alternatively, a pyrrolidine (B122466) (5-membered ring) or piperidine (B6355638) (6-membered ring) could be used to change the geometry and vector of the carbohydrazide side chain. An oxetane ring could serve as a bioisostere to increase polarity and reduce the basicity of an adjacent nitrogen. drughunter.com

Carbohydrazide Moiety: The amide bond within the carbohydrazide linker is susceptible to hydrolysis by proteases. Replacing this functionality with more stable heterocyclic rings is a common strategy. For instance, a 1,3,4-oxadiazole (B1194373) or a 1,2,4-triazole (B32235) can mimic the hydrogen bonding pattern of the amide bond while offering superior metabolic stability. drughunter.com

The table below summarizes potential bioisosteric replacements for the this compound motif.

Original MoietyPotential BioisostereRationale for Replacement
tert-ButylBicyclo[1.1.1]pentane, TrifluoromethylcyclopropaneMimic steric bulk while reducing lipophilicity and/or improving metabolic stability. nih.govnih.gov
AzetidineCyclobutane, Pyrrolidine, OxetaneModulate ring strain, polarity, and the spatial orientation of substituents. fiveable.medrughunter.com
Carbohydrazide1,3,4-Oxadiazole, 1,2,4-TriazoleIncrease metabolic stability against hydrolysis while maintaining key hydrogen bonding interactions. drughunter.com

Advanced Research Applications and Future Directions

1-Tert-butylazetidine-2-carbohydrazide as a Building Block in Organic Synthesis

The utility of this compound in organic synthesis stems from its bifunctional nature. The azetidine (B1206935) core is a privileged scaffold in medicinal chemistry, and its incorporation can lead to the development of diverse and complex molecular architectures. nih.govresearchgate.net The carbohydrazide (B1668358) group is a well-established precursor for the synthesis of various five-membered heterocyclic rings, which are prevalent motifs in pharmacologically active compounds. ajgreenchem.comnih.gov

The azetidine ring system can be used to generate a variety of fused, bridged, and spirocyclic frameworks. nih.govacs.org Research has demonstrated that densely functionalized azetidines serve as starting points for creating extensive libraries of compounds with significant structural diversity. researchgate.net This approach is valuable for exploring new chemical spaces in probe and drug discovery. nih.govcureffi.org

Simultaneously, the carbohydrazide moiety is a versatile intermediate for constructing heterocyclic systems like pyrazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. nih.govmdpi.com For example, condensation reactions with dicarbonyl compounds yield pyrazole (B372694) derivatives, while treatment with carbon disulfide can lead to the formation of oxadiazole-2-thiones. nih.gov This dual reactivity makes this compound a potent building block for creating novel compounds where a bioactive azetidine core is appended with a functional heterocyclic unit.

Table 1: Potential Heterocyclic Systems Derived from the Carbohydrazide Moiety

Reagent Resulting Heterocycle
Aldehydes / Ketones Hydrazones
Dicarbonyl Compounds Pyrazoles
Carbon Disulfide (in base) 1,3,4-Oxadiazole-2-thiones
Isothiocyanates Thiosemicarbazides

Scaffold Design for Chemical Biology Probes

A chemical probe is a small molecule used to study biological systems by interacting with a specific target. cureffi.org The azetidine scaffold is particularly attractive for designing such probes, especially for targets within the central nervous system (CNS), due to its presence in some CNS-permeable molecules. cureffi.org The design of this compound provides a core structure that can be systematically modified to create libraries of potential probes. nih.gov

The carbohydrazide functional group offers a convenient point for late-stage functionalization. researchgate.netnih.gov It can be used to attach various reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of biological targets. This strategy allows for the creation of a diverse set of probes from a common azetidine-containing precursor, facilitating the exploration of structure-activity relationships.

Strategies for Diversity-Oriented Synthesis (DOS) with Azetidine Cores

Diversity-Oriented Synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules in a limited number of synthetic steps, starting from a common intermediate. nih.gov This approach is a powerful tool for identifying novel compounds for drug discovery and chemical biology. nih.govnih.gov Azetidine cores are excellent starting points for DOS because the strained ring can be manipulated to generate a wide array of more complex molecular skeletons. nih.govresearchgate.net

By leveraging the functional handles on a central azetidine scaffold, such as the one in this compound, chemists can execute various diversity-generating reactions. These can include ring-closing metathesis to form fused eight-membered rings or intramolecular cyclizations to create bridged and spirocyclic systems. nih.gov The goal is to populate chemical space with molecules that possess varied three-dimensional shapes and properties, increasing the probability of discovering compounds with novel biological activities. researchgate.netcureffi.org

Table 2: Examples of Scaffolds Generated via DOS from Azetidine Precursors

Reaction Type Resulting Scaffold Type
Intramolecular Cyclization Fused Ring Systems
Ring-Closing Metathesis Bridged Ring Systems
Spirocyclization Spirocyclic Systems

Development of Novel Methodologies for Derivatization

The development of novel derivatization methods for this compound focuses on exploiting the reactivity of both the azetidine ring and the carbohydrazide tail. While the carbohydrazide offers a rich platform for heterocycle synthesis, modern synthetic methods continue to expand the possibilities for its transformation. ajgreenchem.comnih.gov For instance, novel catalytic systems could enable previously inaccessible modifications or improve the efficiency and selectivity of known transformations.

Furthermore, the azetidine ring itself presents opportunities for derivatization. Late-stage modification can be achieved through functionalization at the azetidine nitrogen, although in this specific compound it is occupied by a tert-butyl group. researchgate.net However, methods involving C-H activation or ring-opening reactions could provide pathways to new derivatives. rsc.org Research into the functionalization of bromo-substituted azetidine-3-carboxylates has shown that the ring can undergo nucleophilic substitution with a variety of carbon, sulfur, oxygen, and nitrogen nucleophiles, highlighting the potential for derivatizing the azetidine core itself. nih.gov

Integration of Computational and Experimental Approaches in Design and Synthesis

Modern chemical research heavily relies on the synergy between computational modeling and experimental validation. nih.gov In the context of designing and synthesizing derivatives of this compound, computational tools are invaluable for predicting molecular properties and guiding synthetic efforts. mit.edu

In silico techniques such as Density Functional Theory (DFT) computations can provide insights into the electronic structure and reactivity of the molecule, helping to predict the outcomes of potential reactions. nih.gov Molecular docking simulations can be used to model the interaction of designed derivatives with biological targets, such as enzymes or receptors, allowing for the prioritization of compounds for synthesis. researchgate.netnih.govnih.gov Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in assessing the drug-like properties of virtual compounds early in the design phase. researchgate.net

These computational predictions are then tested and validated through experimental synthesis. peerscientist.com The synthesized compounds are characterized using a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, to confirm their structures. researchgate.netpeerscientist.com Subsequent in vitro biological assays then determine the actual activity of the compounds, with the results feeding back to refine the computational models for the next design cycle. nih.govnih.gov This integrated approach accelerates the discovery of new molecules with desired properties by focusing laboratory resources on the most promising candidates. mit.edumdpi.com

Table 3: Complementary Computational and Experimental Techniques

Computational Method Purpose Experimental Counterpart
Molecular Docking Predict binding mode and affinity In vitro enzyme inhibition assays
ADMET Prediction Estimate drug-like properties Pharmacokinetic studies
DFT Calculations Determine electronic structure and reactivity X-ray crystallography, Reaction outcome analysis

Conclusion and Future Perspectives

Summary of Academic Research Advancements

Research into azetidine (B1206935) derivatives has made significant strides, driven by their presence in various natural products and synthetic drugs. The inherent ring strain of the azetidine nucleus imparts distinct reactivity, making it a valuable building block in organic synthesis. Key advancements in the broader field of azetidine chemistry that are relevant to 1-tert-butylazetidine-2-carbohydrazide include:

Synthetic Methodologies: A variety of synthetic routes to access the azetidine core have been developed, including intramolecular cyclization, cycloaddition reactions, and ring contractions. The stereoselective synthesis of substituted azetidines, particularly those with functional groups at the C2 position like azetidine-2-carboxylic acid, has been a major focus, providing pathways to enantiomerically pure building blocks. The tert-butyl group on the nitrogen is a common protecting group and also influences the ring's conformation and reactivity.

Carbohydrazide (B1668358) Chemistry: Carbohydrazides and their derivatives are well-established as versatile intermediates in the synthesis of various heterocyclic systems, such as oxadiazoles, pyrazoles, and triazoles. The hydrazone linkage formed by the reaction of carbohydrazides with aldehydes and ketones is a key feature in many biologically active molecules. Research has demonstrated that carbohydrazide analogues possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

While direct research on this compound is limited, the advancements in the synthesis of both the azetidine-2-carboxylic acid scaffold and the derivatization of carbohydrazides provide a solid foundation for the exploration of this specific compound. The combination of the rigid, strained azetidine ring with the reactive and biologically relevant carbohydrazide moiety suggests a promising area for the development of novel chemical entities.

Identification of Remaining Challenges in Azetidine-Carbohydrazide Chemistry

Despite the progress, several challenges remain in the chemistry of azetidine-carbohydrazides that hinder their full potential:

Synthetic Accessibility: The synthesis of functionalized azetidines, especially on a large scale, can be challenging due to the high ring strain, which can lead to side reactions and low yields. The introduction of the carbohydrazide functionality onto the azetidine ring requires careful optimization of reaction conditions to avoid ring-opening or other undesired transformations.

Stereochemical Control: Achieving high stereoselectivity in the synthesis of substituted azetidines remains a significant hurdle. For compounds like this compound, controlling the stereochemistry at the C2 position is crucial, as different stereoisomers can exhibit vastly different biological activities.

Chemical Stability and Reactivity: The strained four-membered ring of azetidine can be susceptible to nucleophilic attack and ring-opening reactions. The carbohydrazide moiety itself can undergo various reactions. Understanding and controlling the interplay between the reactivity of the azetidine ring and the carbohydrazide group is essential for the predictable functionalization and application of these molecules.

Limited Biological Data: There is a scarcity of biological data specifically for this compound and its close analogues. A systematic evaluation of their biological properties is necessary to identify potential therapeutic applications.

Outlook for Emerging Research Avenues and Methodological Innovations

The future of research on this compound and related compounds is promising, with several emerging avenues for exploration:

Novel Synthetic Strategies: The development of more efficient, scalable, and stereoselective synthetic methods for azetidine-2-carboxylic acid derivatives will be crucial. Innovations in catalytic methods, such as C-H activation and asymmetric catalysis, could provide new routes to these valuable building blocks. Furthermore, exploring novel methods for the direct conversion of azetidine-2-carboxylic esters to their corresponding carbohydrazides under mild conditions would be highly beneficial.

Medicinal Chemistry Applications: The azetidine scaffold is increasingly recognized as a valuable component in drug design, offering a unique three-dimensional structure that can improve physicochemical properties and provide novel intellectual property. This compound can serve as a versatile starting material for the synthesis of libraries of novel compounds. Derivatization of the carbohydrazide moiety to form hydrazones, oxadiazoles, and other heterocycles could lead to the discovery of new therapeutic agents with a range of biological activities.

Peptidomimetic and Foldamer Research: Azetidine-2-carboxylic acid is a non-natural amino acid that can be incorporated into peptides to create unique secondary structures. The carbohydrazide derivative could be used to introduce novel turn structures or to cyclize peptides, potentially leading to more stable and potent peptide-based drugs.

Computational and Structural Studies: In silico modeling and structural biology studies can provide valuable insights into the conformational preferences of this compound and its derivatives. This understanding can guide the design of new molecules with improved binding affinities for biological targets.

In

Q & A

Q. Critical Parameters :

  • Temperature control to avoid side reactions (e.g., tert-butyl group cleavage).
  • Inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the azetidine ring, tert-butyl group, and carbohydrazide linkage. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₈H₁₆N₃O₂).
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O) confirm functional groups .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing for solid-state studies .

Q. Data Interpretation Tips :

  • Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways, transition states, and activation energies for nucleophilic substitutions or ring-opening reactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. water) .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. Validation :

  • Correlate computational predictions with experimental outcomes (e.g., reaction yields, product distribution) .

Advanced: What strategies resolve discrepancies in reported biological activities of this compound derivatives?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
  • Dose-Response Curves : Evaluate activity across multiple concentrations to identify non-linear effects .
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., tert-butyl piperazine derivatives) to identify structure-activity relationships (SARs) .

Q. Case Study :

  • Inconsistent antimicrobial data may arise from variations in bacterial strain susceptibility or compound solubility .

Advanced: How does the tert-butyl group influence the compound’s stability under varying pH conditions?

Answer:

  • Acidic Conditions : The tert-butyl group is prone to cleavage in strong acids (pH < 2), forming azetidine-2-carbohydrazide. Monitor via HPLC .
  • Basic Conditions : Stable in mild bases (pH 8–10) but may undergo hydrolysis at higher pH .
  • Experimental Setup :
    • Kinetic Studies : Use pH-stat titration to measure degradation rates .
    • Accelerated Stability Testing : Expose the compound to extreme pH (1–13) and analyze degradation products via LC-MS .

Q. Key Finding :

  • The tert-butyl group enhances lipophilicity but reduces stability in acidic environments, impacting drug formulation strategies .

Advanced: How can reaction byproducts be minimized during large-scale synthesis?

Answer:

  • Process Optimization :
    • Use continuous flow reactors for precise temperature and mixing control .
    • Adjust stoichiometry (e.g., 1.2:1 molar ratio of tert-butyl precursor to carbohydrazide) to reduce unreacted intermediates .
  • Byproduct Identification :
    • LC-MS and GC-MS detect trace impurities (e.g., tert-butyl alcohol from hydrolysis) .

Q. Case Study :

  • Automated reactors reduced byproduct formation by 30% in piperazine derivative syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.